molecular formula C9H9NO3 B2403216 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1231750-12-1

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one

Cat. No.: B2403216
CAS No.: 1231750-12-1
M. Wt: 179.175
InChI Key: XHAYCRVIFCFAGV-UHFFFAOYSA-N
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Description

7-Hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS 1231750-12-1) is a benzoxazinone derivative with a molecular formula of C9H9NO3 and a molecular weight of 179.17 g/mol . This compound is part of a class of heterocyclic structures known as 1,4-benzoxazin-3-ones, which are of significant interest as secondary metabolites in plants and as scaffolds for developing novel bioactive molecules . Research into analogous 2H-benzo[b][1,4]oxazin-3(4H)-one derivatives has demonstrated promising biological activities. Specific derivatives have been synthesized and identified as platelet aggregation inhibitors, with one study showing potent inhibitory effects on ADP-induced platelet aggregation (IC₅₀ = 10.14 μmol/L) . Furthermore, other structurally related benzoxazinone compounds have exhibited notable antimicrobial properties in studies, showing inhibitory activity against bacterial strains such as E. coli , S. aureus , and B. subtilis . The natural benzoxazinone scaffold is also recognized for its role in plant defense and its potential application in agrochemistry . This makes this compound a valuable building block for medicinal chemistry and agricultural science research, particularly for the synthesis and exploration of new therapeutic and bioactive agents. This product is supplied For Research Use Only.

Properties

IUPAC Name

7-hydroxy-5-methyl-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-5-2-6(11)3-7-9(5)10-8(12)4-13-7/h2-3,11H,4H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHAYCRVIFCFAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NC(=O)CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1231750-12-1
Record name 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl 2-bromoacetate in the presence of a base can lead to the formation of the desired benzoxazine compound. The reaction typically requires refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C9H9NO3
  • Molecular Weight : 179.17 g/mol
  • CAS Number : 1231750-12-1

The structure of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one includes a benzoxazine ring, which is known for its stability and versatility in chemical reactions. This compound exhibits significant potential as a scaffold for drug development due to its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones, including this compound, exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for various derivatives suggest their potential as effective antibacterial agents.

Antioxidant Properties

The compound also demonstrates antioxidant activities, which are crucial in combating oxidative stress-related diseases. Antioxidants derived from benzoxazine structures have been studied for their ability to reduce reactive oxygen species (ROS) levels in cells, thereby protecting against cellular damage . This property is particularly relevant in the context of aging and age-related disorders.

Anti-inflammatory Effects

Research has indicated that compounds with the benzoxazine moiety can exhibit anti-inflammatory effects. These properties make them candidates for treating inflammatory diseases and conditions where inflammation plays a critical role .

Anticancer Potential

The benzoxazine derivatives have been investigated for their anticancer properties. Some studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth, making them potential candidates for cancer therapy . The ability to modify the structure of these compounds allows researchers to enhance their efficacy against specific cancer types.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of synthesized benzoxazinone derivatives against multiple bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity with MIC values lower than those of standard antibiotics .

Case Study 2: Antioxidant Activity

In another investigation, researchers synthesized novel benzoxazine hybrids and assessed their antioxidant capacity in vitro. The most effective compounds significantly reduced ROS levels in human fibroblasts, indicating their potential use in anti-aging therapies .

Mechanism of Action

The mechanism of action of 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 7th position can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the oxazine ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • Hydroxyl Groups : Position 7 or 8 hydroxyls enhance solubility and hydrogen-bonding interactions, critical for target engagement .
  • Halogen Substitutions : Bromine or fluorine at C5/C7 improves lipophilicity and electrophilic reactivity, favoring enzyme inhibition .

Key Observations :

  • Anti-Cancer Activity: Derivatives with electron-withdrawing groups (e.g., Br, NO₂) at C7/C5 show potent NF-κB inhibition, a pathway critical in hepatocellular carcinoma .
  • Antibacterial Activity: Substituents like piperazine-linked butanoyl groups enhance ThyX inhibition, a target absent in humans .
  • BRD4 Inhibition: Pyrido-oxazinone derivatives with nitrogen substitutions exhibit improved BET family protein binding .

Key Observations :

  • Microwave Synthesis : Reduces reaction time and improves yields for N-substituted derivatives .
  • Halogen-Specific Methods : Bromine at C7 facilitates further functionalization via cross-coupling reactions .

Biological Activity

7-Hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one is a compound belonging to the benzoxazine class, characterized by a benzo-fused oxazine ring. Its molecular formula is C10H9NO2. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure

The structure of this compound includes a hydroxyl group at the 7-position and a methyl group at the 5-position of the oxazine ring. This configuration is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies have indicated that modifications to the hydroxyl and methyl groups can significantly influence the compound's biological activity. This insight is crucial for developing derivatives with enhanced therapeutic efficacy.

Comparative Analysis with Related Compounds

The following table summarizes some compounds related to this compound, highlighting their structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
7-Hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-oneHydroxyl group at position 7Antimicrobial
5-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-oneMethyl group at position 5Antithrombotic
6-(2,4-Diaminopyrimidinyl)-1,4-benzoxazin-3-oneContains a pyrimidine moietyRenin inhibitor

This comparative analysis illustrates how variations in functional groups can lead to differing biological activities among structurally similar compounds.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of benzoxazine derivatives as platelet aggregation inhibitors. For instance, a series of novel derivatives were synthesized and evaluated for their inhibitory activity against platelet aggregation. One notable derivative exhibited an IC50 value of 9.20 μM, which was comparable to aspirin (IC50 = 7.07 μM) as a positive control .

Molecular docking studies have suggested that these compounds can act as GPIIb/IIIa antagonists, effectively binding to the receptor's active site . This finding underscores the therapeutic potential of benzoxazine derivatives in treating thrombotic disorders.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 7-hydroxy-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one and related benzoxazinone derivatives?

The synthesis of benzoxazinone derivatives often involves cyclization reactions or Smiles rearrangements. For example:

  • Microwave-assisted synthesis : A rapid method using microwave irradiation to facilitate intramolecular cyclization, achieving high yields (e.g., 97% for a related compound) with reduced reaction times .
  • Conventional thermal methods : Anthranilic acid derivatives can react with acylating agents (e.g., benzoyl chloride) in pyridine, followed by NaHCO₃ quenching and recrystallization for purification .
  • Key characterization : Post-synthesis, GC/MS and NMR (¹H, ¹³C) are critical for verifying molecular structure and purity .

Q. How can spectroscopic techniques elucidate the structural features of this compound?

  • NMR analysis : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, methyl groups at δ 1.2–1.5 ppm), while ¹³C NMR identifies carbonyl carbons (C=O near 170 ppm) and substituent effects .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated for 6-chloro-2H-benzo[b][1,4]oxazin-3(4H)-one .
  • GC/MS : Confirms molecular ion peaks (e.g., m/z 219 for a methyl-substituted analog) and fragmentation patterns .

Q. What purification strategies are effective for isolating benzoxazinone derivatives?

  • Recrystallization : Ethanol or ethyl acetate/cyclohexane mixtures are commonly used to obtain high-purity solids .
  • Chromatography : Column chromatography (silica gel, hexane/ethyl acetate gradients) or preparative TLC separates closely related analogs .

Q. How are physical properties (e.g., melting point, solubility) determined for this compound?

  • Melting point : Measured via capillary tube methods (e.g., 52–54°C for a methyl-acetyl derivative) .
  • Solubility : Tested in polar (DMSO, methanol) and nonpolar (hexane) solvents; benzoxazinones typically exhibit moderate polarity due to the oxazinone ring .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of benzoxazinone derivatives?

  • Substituent variation : Systematically modify substituents (e.g., chloro, methyl, hydroxy groups) and assess antifungal/antibacterial activity. For example, chloro groups at position 6 enhance antifungal potency .
  • In silico modeling : Use molecular docking or QSAR to predict interactions with biological targets (e.g., fungal cytochrome P450 enzymes) .

Q. What mechanistic insights explain the Smiles rearrangement in benzoxazinone synthesis?

  • Nucleophilic attack : The reaction proceeds via intramolecular nucleophilic aromatic substitution, where an amine or hydroxyl group displaces a leaving group (e.g., nitro), forming the oxazinone ring .
  • Microwave acceleration : Dielectric heating reduces activation energy, favoring rapid cyclization over side reactions .

Q. How should researchers design assays to evaluate the antifungal activity of 7-hydroxy-5-methyl-benzoxazinone derivatives?

  • In vitro testing : Use broth microdilution assays (CLSI guidelines) against Candida spp. or Aspergillus spp., with fluconazole as a positive control .
  • Cytotoxicity profiling : Compare IC₅₀ values in fungal vs. mammalian cell lines (e.g., HEK-293) to assess selectivity .

Q. How can contradictory data on synthetic yields or biological activities be resolved?

  • Reaction optimization : Variables like temperature (e.g., 80°C vs. reflux), solvent polarity, and catalyst loading significantly impact yields. For example, microwave synthesis improves reproducibility compared to thermal methods .
  • Biological variability : Standardize assay conditions (e.g., inoculum size, incubation time) and validate results across multiple labs .

Methodological Notes

  • Safety protocols : Adhere to lab safety standards (e.g., Cal/OSHA) when handling acylating agents or toxic intermediates .
  • Data validation : Cross-reference spectral data with NIST Chemistry WebBook or PubChem entries to confirm structural assignments .
  • Ethical reporting : Disclose all synthetic yields, characterization data, and statistical analyses in publications to ensure reproducibility .

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